molecular formula C18H27FN2 B12491249 Piperazine, 1-(2-fluorobenzyl)-4-(2-methylcyclohexyl)-

Piperazine, 1-(2-fluorobenzyl)-4-(2-methylcyclohexyl)-

Cat. No.: B12491249
M. Wt: 290.4 g/mol
InChI Key: NZOCCSUBAZMUQL-UHFFFAOYSA-N
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Description

1-[(2-Fluorophenyl)methyl]-4-(2-methylcyclohexyl)piperazine is a synthetic organic compound belonging to the piperazine family Piperazines are heterocyclic compounds that contain a six-membered ring with two nitrogen atoms at opposite positions

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-[(2-Fluorophenyl)methyl]-4-(2-methylcyclohexyl)piperazine can be synthesized through several methods. One common approach involves the reaction of 1-(2-fluorophenyl)methanamine with 4-(2-methylcyclohexyl)piperazine in the presence of a suitable base, such as sodium hydride or potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures (80-100°C) for several hours to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the synthesis of 1-[(2-fluorophenyl)methyl]-4-(2-methylcyclohexyl)piperazine may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts, such as palladium or platinum, can also enhance the efficiency of the reaction. Additionally, purification techniques like recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: 1-[(2-Fluorophenyl)methyl]-4-(2-methylcyclohexyl)piperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and a metal catalyst (e.g., palladium on carbon) can convert the compound into its corresponding amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where nucleophiles like hydroxide or amines replace the fluorine atom.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium at room temperature.

    Reduction: Hydrogen gas with palladium on carbon catalyst at room temperature and atmospheric pressure.

    Substitution: Sodium hydroxide in an aqueous medium at elevated temperatures (50-70°C).

Major Products Formed:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of hydroxylated or aminated derivatives.

Scientific Research Applications

1-[(2-Fluorophenyl)methyl]-4-(2-methylcyclohexyl)piperazine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and antiviral properties.

    Medicine: Explored for its potential therapeutic effects, including its use as an analgesic, anti-inflammatory, or antipsychotic agent.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-[(2-fluorophenyl)methyl]-4-(2-methylcyclohexyl)piperazine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may act as an agonist or antagonist at neurotransmitter receptors, influencing signal transduction pathways and altering cellular responses. Additionally, the compound’s fluorophenyl and methylcyclohexyl groups contribute to its binding affinity and selectivity for specific targets.

Comparison with Similar Compounds

1-[(2-Fluorophenyl)methyl]-4-(2-methylcyclohexyl)piperazine can be compared with other similar compounds, such as:

    1-[(2-Chlorophenyl)methyl]-4-(2-methylcyclohexyl)piperazine: Similar structure but with a chlorine atom instead of fluorine, leading to different reactivity and biological activity.

    1-[(2-Fluorophenyl)methyl]-4-(2-ethylcyclohexyl)piperazine: Similar structure but with an ethyl group instead of a methyl group, affecting its chemical properties and applications.

    1-[(2-Fluorophenyl)methyl]-4-(2-methylcyclohexyl)piperidine: Similar structure but with a piperidine ring instead of a piperazine ring, resulting in different pharmacological effects.

The uniqueness of 1-[(2-fluorophenyl)methyl]-4-(2-methylcyclohexyl)piperazine lies in its specific combination of functional groups, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C18H27FN2

Molecular Weight

290.4 g/mol

IUPAC Name

1-[(2-fluorophenyl)methyl]-4-(2-methylcyclohexyl)piperazine

InChI

InChI=1S/C18H27FN2/c1-15-6-2-5-9-18(15)21-12-10-20(11-13-21)14-16-7-3-4-8-17(16)19/h3-4,7-8,15,18H,2,5-6,9-14H2,1H3

InChI Key

NZOCCSUBAZMUQL-UHFFFAOYSA-N

Canonical SMILES

CC1CCCCC1N2CCN(CC2)CC3=CC=CC=C3F

Origin of Product

United States

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